REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[C:4]([O:9][CH3:10])[CH:3]=1.[C:11](=O)([O-])[O-].[K+].[K+].IC.O>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:11])=[C:4]([O:9][CH3:10])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)S)OC
|
Name
|
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
3.44 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
75 mL
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Type
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reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
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The resulting mixture was stirred at r.t. overnight
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Duration
|
8 (± 8) h
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel with n-heptane/ethyl acetate (7:3)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)SC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |